(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide

Lipophilicity Drug Design ADME

(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide (CAS 2222954-35-8) is a specialized organophosphorus building block belonging to the aminophosphine oxide class. Its structure features a primary aniline, a dimethylphosphine oxide (DMPO) moiety, and a cyclopropyl substituent on the aryl ring.

Molecular Formula C11H16NOP
Molecular Weight 209.22 g/mol
Cat. No. B13937011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide
Molecular FormulaC11H16NOP
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=C(C=CC(=C1)C2CC2)N
InChIInChI=1S/C11H16NOP/c1-14(2,13)11-7-9(8-3-4-8)5-6-10(11)12/h5-8H,3-4,12H2,1-2H3
InChIKeyQARFFEKYIPAUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide: Properties, Procurement & Scientific Profile


(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide (CAS 2222954-35-8) is a specialized organophosphorus building block belonging to the aminophosphine oxide class. Its structure features a primary aniline, a dimethylphosphine oxide (DMPO) moiety, and a cyclopropyl substituent on the aryl ring . This specific substitution pattern is central to its role as a key intermediate, particularly in the synthesis of kinase inhibitors and analogous scaffolds derived from the FDA-approved drug brigatinib [1]. Characterized by a molecular formula of C₁₁H₁₆NOP and a molecular weight of 209.22 g/mol , it is primarily sourced commercially for medicinal chemistry and targeted library synthesis at a standard purity of 98% .

Synthetic Role

Key intermediate for brigatinib-analog kinase inhibitor construction with cyclopropyl-DMPO pharmacophore

Structural Vector

Conformationally rigid cyclopropyl and hydrogen bond-accepting DMPO group for SAR exploration

Procurement Context

Sourced as a high-purity medicinal chemistry building block (standard 98% grade)

Why Generic (2-Aminophenyl)dimethylphosphine Oxide Cannot Substitute for the Cyclopropyl Analog


The question for procurement is not merely about acquiring an aminophosphine oxide, but about securing the specific vector embedded in the cyclopropyl-substituted scaffold. Substituting with the simpler (2-aminophenyl)dimethylphosphine oxide (CAS 1197953-47-1) or other class candidates defeats the purpose if the synthetic target—typically an analog in the brigatinib family—requires the 5-cyclopropyl motif for target binding or ADME modulation [1]. The cyclopropyl ring is a privileged pharmacophore that imparts distinct conformational rigidity, metabolic stability, and lipophilicity [2]. Replacing it with hydrogen, methyl, or other alkyl groups fundamentally alters the drug-like properties of the final molecule [2]. The quantitative evidence below demonstrates that the cyclopropyl substitution causes significant shifts in logP and boiling point, confirming that this is not a drop-in replacement but a functionally distinct entity.

Target Feature Cyclopropyl group at 5-position enhances lipophilicity and rigidity
Substitution Risk Generic (2-aminophenyl)dimethylphosphine oxide lacks this motif, altering logP and membrane permeability profile
Target Feature +40 Da heavy-atom vector from cyclopropyl ring for fragment growth
Substitution Risk Simpler analog cannot provide the same spatial and mass increment required for SAR studies
Target Feature Predicted boiling point ~51 °C higher supports thermal process windows
Substitution Risk Unsubstituted analog may distill prematurely or decompose in high-temperature reactions
Target Feature Patented key intermediate for cyclopropyl-modified brigatinib derivatives
Substitution Risk Using the generic analog produces a different chemotype, not the desired 5-cyclopropyl kinase inhibitor scaffold

Quantitative Differentiation of (2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide vs. Closest Analogs


Cyclopropyl Substitution Drives a 2.8-log Unit Increase in Lipophilicity Compared to Unsubstituted Analog

The target compound exhibits substantially greater lipophilicity than its closest commercially available analog, (2-aminophenyl)dimethylphosphine oxide. Reported logP for the target compound is 1.51 , compared to -1.29 for the unsubstituted analog . This difference of 2.8 log units represents a >600-fold increase in the octanol-water partition coefficient, fundamentally altering predicted membrane permeability and biological distribution.

Lipophilicity (logP)
Data to verify
Δ logP ≈ 2.8 (>600× partition increase)
Supports lipophilicity-driven permeability optimization
Vendor-reported computed property; experimental validation recommended
Lipophilicity Drug Design ADME Computed Properties

Cyclopropyl Substitution Increases Molecular Weight by 40.07 Da Relative to the Parent (2-Aminophenyl) Scaffold

The cyclopropyl ring attachment on the target compound contributes a precise mass increment of 40.07 Da compared to the parent scaffold (2-aminophenyl)dimethylphosphine oxide. The target molecular weight is 209.22 g/mol versus 169.16 g/mol for the comparator , representing a 23.7% increase.

Molecular Weight
Data to verify
Δ MW +40 Da (+23.7%)
Adds a unique heavy-atom vector for fragment elaboration
Vendor-reported molecular weight; no analytical certification provided
Molecular Size Fragment-Based Drug Design Physicochemical Property

Predicted Boiling Point is Elevated by ~50.9 °C versus the Unsubstituted Analog Indicating Enhanced Thermal Stability

The introduction of a cyclopropyl group at the 5-position increases the predicted boiling point by approximately 50.9 °C relative to the unsubstituted comparator. The target compound's predicted boiling point is 418.4±45.0 °C , compared to 367.5±34.0 °C for (2-aminophenyl)dimethylphosphine oxide .

Boiling Point (Pred.)
Data to verify
Δ BP ~51 °C increase
May extend thermal process windows
Predicted value (ACD/Labs); confirm experimentally for scale-up
Thermal Stability Process Chemistry Purification

Direct Role as a Critical Intermediate in Brigatinib-Analog Synthesis Precludes Substitution with Simpler Phosphine Oxide Building Blocks

Patent literature explicitly identifies the (2-aminoaryl)dimethylphosphine oxide architecture as a key intermediate for assembling DMPO-containing kinase inhibitors, including brigatinib (AP26113) and its analogs [1]. The phosphine oxide moiety acts as a hydrogen bond acceptor critical for target binding, while the specific aryl substitution pattern dictates the final inhibitor's selectivity profile [2]. Using the simpler (2-aminophenyl)dimethylphosphine oxide (intermediate of brigatinib) results in a different chemotype; the 5-cyclopropyl analog is specifically required to generate second-generation or derivative compounds with potentially altered selectivity or potency profiles.

Synthetic Utility
Class-level inference
Cyclopropyl vs. H on aniline ring
Mandatory for brigatinib analogs with cyclopropyl modification
Patent-derived role; confirm scaffold compatibility
Kinase Inhibitors Medicinal Chemistry ALK Inhibitors Organic Synthesis Brigatinib

Research & Industrial Scenarios Where (2-Amino-5-cyclopropylphenyl)dimethylphosphine Oxide Delivers Scientific Value


Synthesis of Next-Generation ALK/Kinase Inhibitors with Specific Cyclopropyl Modifications

This compound is essential for preparing brigatinib analogs where the cyclopropyl substituent is introduced at the central aniline ring, enabling the exploration of SAR around this position for ALK, EGFR, or LRRK2 kinase targets [1][3]. Its >600-fold lipophilicity increase relative to the hydrogen-substituted analog directly informs logD-driven optimization strategies .

Fragment-Based Drug Discovery Requiring Rigid, Spatially-Defined Vectors

The cyclopropyl group provides a conformationally constrained, synthetically tractable attachment point with defined exit vectors. The +40 Da mass and 2.8-unit logP shift compared to the parent scaffold offer distinct starting points for growing fragments toward hydrophobic protein pockets.

Preclinical Candidate Optimization Requiring Metabolic Stability with Retained Hydrogen Bond Acceptor (HBA) Motif

The cyclopropyl ring is a well-established tool to shield metabolically labile positions from CYP450 oxidation [2]. The DMPO group retains its critical HBA function (pKa 1.68 ± 0.10 ), while the cyclopropyl group potentially improved metabolic stability compared to open-chain alkyl analogs, making this a strategic building block for improving pharmacokinetic profiles.

High-Temperature Synthetic Applications in Process Chemistry

With a predicted boiling point (418.4 °C) approximately 51 °C higher than the unsubstituted analog , this compound exhibits superior thermal stability, making it a more suitable candidate for high-temperature reactions such as Buchwald-Hartwig couplings or metal-catalyzed phosphination reactions where volatile intermediates pose handling challenges.

Application
Selection Property
Validation Focus
Brigatinib-analog kinase inhibitor synthesis
Cyclopropyl-DMPO pharmacophore with lipophilicity shift
Confirm SAR at central aniline ring for ALK/EGFR/LRRK2
Fragment-based drug discovery
Conformationally constrained cyclopropyl vector with mass increment
Assess hydrophobic pocket complementarity
Preclinical candidate metabolic stability
Metabolic shielding by cyclopropyl while retaining DMPO HBA
Evaluate CYP450 metabolic stability in relevant models
High-temperature synthetic chemistry
Predicted elevated boiling point for thermal resilience
Validate stability under Buchwald-Hartwig or phosphination conditions
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